![molecular formula C17H19FN2O2S B2514956 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097883-60-6](/img/structure/B2514956.png)
2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and evaluated for various biological activities, such as opioid kappa agonist properties and as antiallergic agents .
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides has been described, starting from chiral amino acids and introducing various alkyl and aryl substituents. This approach allows for the generation of compounds capable of adopting conformations similar to known active molecules, such as the kappa agonist U-50488 . Another related synthesis involves a one-pot three-component reaction using 2-naphthol, aldehydes, and amides, catalyzed by DBU in ethanol . Although the specific synthesis of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is not detailed, these methods provide insight into potential synthetic routes.
Molecular Structure Analysis
Conformational analysis plays a crucial role in the development of compounds with desired biological activities. For instance, the ability of a compound to occupy an energy minimum close to that of a known active molecule can be indicative of its potential efficacy . The molecular structure, including the arrangement of substituents and the overall three-dimensional shape, is critical for the interaction with biological targets.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound . However, the synthesis of related compounds involves reactions such as amidification, which is carried out by condensation of corresponding acids with amines . Additionally, the use of palladium-mediated reactions for the synthesis of related compounds suggests that similar methodologies could be applied to the synthesis of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, UV–vis, and NMR . The solubility, thermal stability, and electrical conductivity of these compounds have also been evaluated . While the specific properties of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide are not discussed, these methods provide a framework for its analysis.
Case Studies
The papers include case studies of related compounds, such as the evaluation of their biological activities as opioid kappa agonists and antiallergic agents. For example, certain N-[2-(1-pyrrolidinyl)ethyl]acetamides have shown potent naloxone-reversible analgesic effects in animal models . Another compound was found to be significantly more potent than astemizole in an antiallergic assay . These studies highlight the potential therapeutic applications of compounds within this chemical class.
科学的研究の応用
Synthesis and Antiproliferative Activity
Research has explored the synthesis of pyridine linked various substituted thiazole hybrids, which share a structural motif with the compound . These studies have demonstrated significant antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), highlighting potential applications in cancer research and therapy (Alaa M. Alqahtani & A. Bayazeed, 2020).
Photoreactions and Stability Studies
Investigations into the photoreactions of flutamide, a compound structurally related to the specified chemical, have provided insights into its behavior under different solvent conditions and upon exposure to UV light. This research offers valuable information on the stability and reactivity of similar compounds, which could inform their handling and use in scientific studies (Y. Watanabe, S. Fukuyoshi, & A. Oda, 2015).
Pharmacological Characterization
Studies on compounds with a similar structural framework have detailed their high-affinity interaction with opioid receptors, indicating potential for research into depression and addiction disorders. This work underscores the importance of such compounds in pharmacological and neurological research (S. Grimwood et al., 2011).
Development of Fluoroionophores
Research into diamine-salicylaldehyde derivatives, akin to the compound of interest, has led to the development of fluoroionophores capable of chelating metal ions like Zn+2. This suggests applications in metal ion detection and imaging, both in cellular contexts and environmental samples (W. Hong et al., 2012).
Thrombin Inhibition
Studies on 2-(2-Chloro-6-fluorophenyl)acetamides have identified potent thrombin inhibitors, indicating the relevance of such compounds in the development of new anticoagulant therapies. This research has implications for cardiovascular disease treatment and prevention (L. Lee et al., 2007).
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-1-3-16(4-2-14)22-11-17(21)19-15-5-7-20(10-15)9-13-6-8-23-12-13/h1-4,6,8,12,15H,5,7,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNCOGFYPINXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=C(C=C2)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

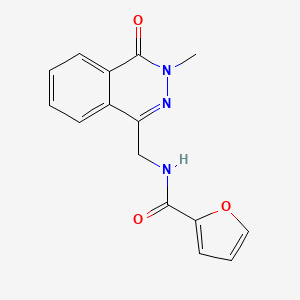
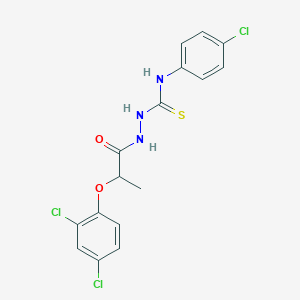
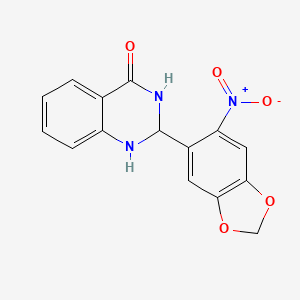
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
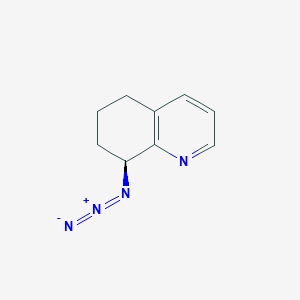
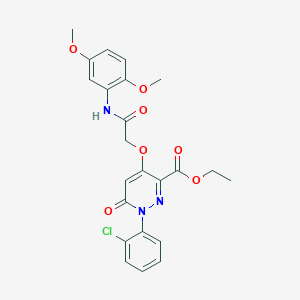
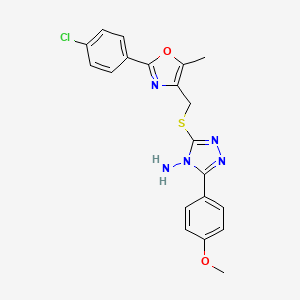

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
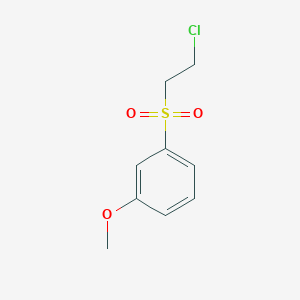
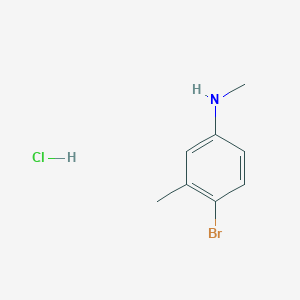
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)